

"3-Fluoro-6-methylpyridin-2-amine" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-6-methylpyridin-2-amine

Cat. No.: B1441904

[Get Quote](#)

An In-Depth Technical Guide to **3-Fluoro-6-methylpyridin-2-amine**: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents depend heavily on the availability of versatile and functionalized chemical building blocks. Among these, **3-Fluoro-6-methylpyridin-2-amine** has emerged as a pivotal intermediate, offering a unique combination of structural and electronic properties that are highly sought after in drug development programs. Its pyridine core is a common scaffold in numerous biologically active molecules, while the fluorine and amine substituents provide critical handles for chemical modification and for modulating pharmacokinetic and pharmacodynamic properties.^[1]

This guide provides a comprehensive technical overview of **3-Fluoro-6-methylpyridin-2-amine** for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, outline a representative synthetic pathway, explore its critical applications in structure-activity relationship (SAR) studies, and provide essential safety and handling protocols.

Molecular and Physicochemical Properties

3-Fluoro-6-methylpyridin-2-amine, identified by the CAS number 1211520-83-0, is a substituted pyridine derivative.^[2] The presence of a fluorine atom at the 3-position and an

amine group at the 2-position introduces specific electronic and steric characteristics that are instrumental in its utility.^[1] Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate the basicity (pKa) of nearby functional groups, which can significantly impact a molecule's binding affinity to biological targets.^[1] The primary amine group serves as a versatile nucleophile and a key point for synthetic elaboration, allowing for the construction of more complex molecular architectures.^[1]

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ FN ₂	[3][4]
Molecular Weight	126.13 g/mol	[2][3][4]
CAS Number	1211520-83-0	[2][5][6]
IUPAC Name	3-fluoro-6-methyl-2-pyridinamine	
Synonyms	2-Amino-3-fluoro-6-methylpyridine	[4]
Boiling Point	238.3±35.0 °C (Predicted)	[3]
Density	1.196±0.06 g/cm ³ (Predicted)	[3]
pKa	1.62±0.10 (Predicted)	[3]
InChI Key	FPJIQRVLVUQHFL-UHFFFAOYSA-N	[4]

Synthesis of 3-Fluoro-6-methylpyridin-2-amine

The synthesis of highly substituted pyridines like **3-Fluoro-6-methylpyridin-2-amine** often involves multi-step processes starting from more readily available precursors. While specific proprietary synthesis routes may vary, a common approach involves the construction of the pyridine ring followed by functional group interconversions. A plausible synthetic strategy can be adapted from general methods for preparing aminopyridine derivatives, which may involve amination of a corresponding fluorinated pyridine precursor.^{[7][8]}

The following represents a generalized, illustrative workflow for the synthesis of such a compound. The choice of reagents and conditions is critical for achieving high purity and yield, which is paramount for its use in pharmaceutical development.^[7]

Illustrative Synthetic Workflow

[Click to download full resolution via product page](#)

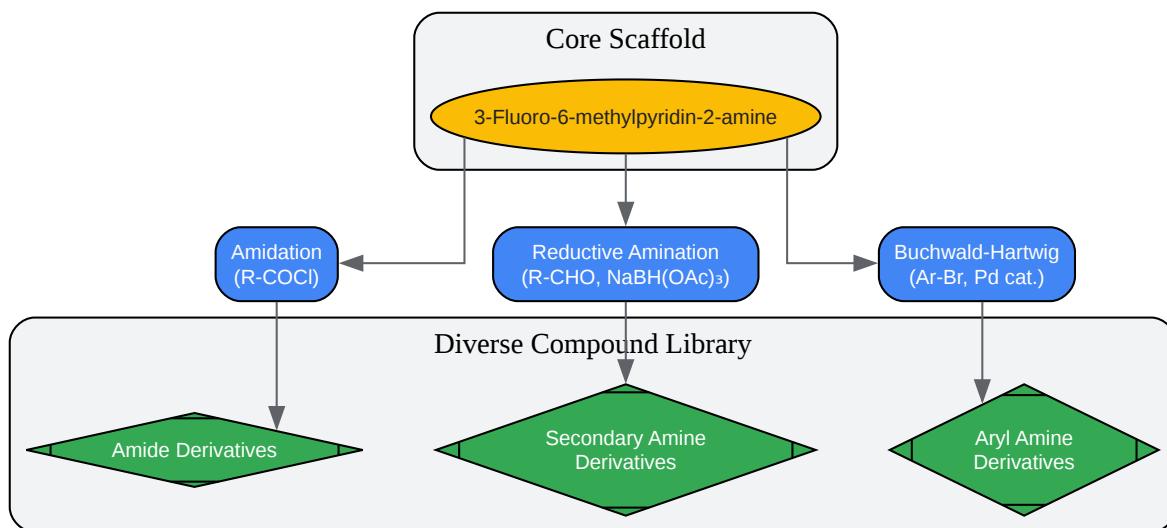
A generalized workflow for synthesizing substituted aminopyridines.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

- Nitration of a Precursor: A suitable 2-amino-6-methylpyridine precursor is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to introduce a nitro group onto the pyridine ring, likely at the 3-position.
- Halogen Exchange (Fluorination): The resulting nitropyridine intermediate undergoes a nucleophilic aromatic substitution reaction (e.g., the Halex process) to replace a leaving group (such as a chloro or bromo group, if present, or via a diazonium salt intermediate) with a fluorine atom. This step often requires a fluoride source like potassium fluoride (KF) and may be performed at elevated temperatures in a polar aprotic solvent.
- Reduction of the Nitro Group: The final step involves the selective reduction of the nitro group to a primary amine. This transformation is commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with reducing agents like iron powder in an acidic medium (e.g., hydrochloric or acetic acid).
- Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield **3-Fluoro-6-methylpyridin-2-amine** of high purity, suitable for subsequent applications.

Applications in Drug Discovery and Development


The true value of **3-Fluoro-6-methylpyridin-2-amine** lies in its application as a versatile scaffold in medicinal chemistry.^[1] Its structure allows for systematic modification to explore structure-activity relationships (SAR), a cornerstone of rational drug design.

Causality in Experimental Design:

- Vector for SAR Exploration: The primary amine at the 2-position is a prime site for derivatization. It can be acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to attach a wide array of side chains and build molecular complexity. This enables chemists to systematically probe the chemical space around the pyridine core to optimize interactions with a biological target.
- Metabolic Blocking and Potency Enhancement: The fluorine atom at the 3-position is strategically placed. It can act as a metabolic blocker, preventing oxidative degradation by cytochrome P450 enzymes at that position, thereby increasing the compound's half-life *in vivo*. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the electronics of the pyridine ring, potentially enhancing binding affinity through favorable electrostatic or hydrogen-bonding interactions.^[1]

This intermediate is crucial for creating diverse chemical libraries that can be screened against various disease targets, from kinases in oncology to enzymes in infectious diseases.^{[9][10]}

Workflow for Library Synthesis

[Click to download full resolution via product page](#)

Use of the core scaffold to generate a diverse chemical library.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of **3-Fluoro-6-methylpyridin-2-amine** is essential. The information provided here is a summary, and users must consult the full Safety Data Sheet (SDS) before handling this compound.[11][12]

- **Hazards Identification:** This compound is often classified as harmful if swallowed and may cause skin and serious eye irritation or damage.[13] Some related aminopyridine compounds are listed as toxic or fatal in contact with skin and may cause respiratory irritation.[12]
- **Personal Protective Equipment (PPE):** Standard laboratory PPE is required, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
- **First-Aid Measures:**
 - **Inhalation:** Move the victim to fresh air.[11]

- Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[14]
- Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[11]
- Ingestion: Rinse mouth with water and seek immediate medical attention.[11][14]
- Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, often at room temperature and under an inert atmosphere.[2][3][5] It should be kept away from strong oxidizing agents and strong acids.[14]

Conclusion

3-Fluoro-6-methylpyridin-2-amine stands out as a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural features—a reactive amine handle and a strategically placed fluorine atom on a pyridine scaffold—provide medicinal chemists with a powerful tool for the synthesis of novel compounds. By enabling extensive SAR studies and the fine-tuning of drug-like properties, this building block continues to contribute to the discovery and development of next-generation therapeutics. Adherence to rigorous safety protocols is essential to ensure its effective and safe utilization in the laboratory.

References

- Vertex AI Search. (n.d.). **3-Fluoro-6-methylpyridin-2-amine**: A Versatile Tool in Medicinal Chemistry.
- PubChem. (n.d.). 6-Fluoro-2-methylpyridin-3-amine.
- Wikipedia. (n.d.). Befiradol.
- Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
- National Institutes of Health (PMC). (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. 1211520-83-0|3-Fluoro-6-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. 3-Amino-2-fluoro-6-methylpyridine CAS#: 374633-34-8 [amp.chemicalbook.com]
- 4. 2-AMINO-3-FLUORO-6-METHYL PYRIDINE | CymitQuimica [cymitquimica.com]
- 5. 3-fluoro-6-methylpyridin-2-amine - CAS:1211520-83-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. anaxlab.com [anaxlab.com]
- 7. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 6-Fluoro-2-methylpyridin-3-amine | C6H7FN2 | CID 24729240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["3-Fluoro-6-methylpyridin-2-amine" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1441904#3-fluoro-6-methylpyridin-2-amine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com